3-Azidocyclopentane-1-carboxylic acid
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Overview
Description
3-Azidocyclopentane-1-carboxylic acid is an organic compound characterized by the presence of an azide group (-N₃) attached to a cyclopentane ring with a carboxylic acid functional group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated cyclopentane carboxylic acid is treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction proceeds via an S_N2 mechanism, resulting in the formation of the azide compound.
Industrial Production Methods
Industrial production of 3-Azidocyclopentane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and maximize product formation.
Chemical Reactions Analysis
Types of Reactions
3-Azidocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Reducing Agents: LiAlH₄, Pd/C with H₂
Solvents: DMSO, CH₃CN
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Primary Amines: Formed via reduction of the azide group
Isocyanates: Formed via Curtius rearrangement
Scientific Research Applications
3-Azidocyclopentane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form amines and other functional groups.
Bioconjugation: The azide group can be used in click chemistry for bioconjugation applications, allowing for the attachment of biomolecules to various substrates.
Mechanism of Action
The mechanism of action of 3-Azidocyclopentane-1-carboxylic acid primarily involves its reactivity due to the azide group. The azide group is a good nucleophile and can participate in various substitution and rearrangement reactions. In biological systems, the compound can be reduced to form primary amines, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the azide group, making it less reactive in nucleophilic substitution reactions.
3-Aminocyclopentane-1-carboxylic acid: The reduced form of 3-Azidocyclopentane-1-carboxylic acid, containing an amine group instead of an azide.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with similar compounds lacking the azide functionality .
Properties
IUPAC Name |
3-azidocyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-9-8-5-2-1-4(3-5)6(10)11/h4-5H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFRPMBNOUQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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